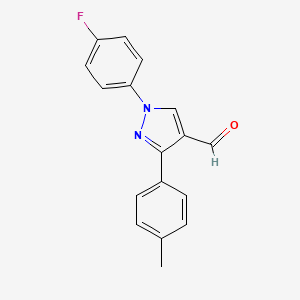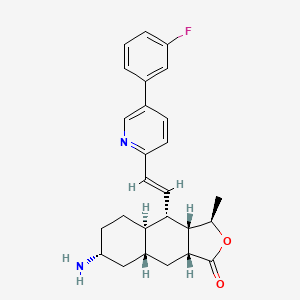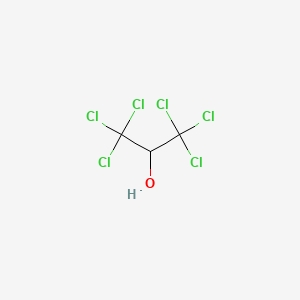
2,3-Furandione
概要
説明
2,3-Furandione, also known as maleic anhydride, is a highly reactive organic compound with the molecular formula C(_4)H(_2)O(_3). It is a colorless or white crystalline solid with a pungent odor. This compound is widely used in the chemical industry due to its versatile reactivity and ability to form various derivatives.
準備方法
Synthetic Routes and Reaction Conditions: 2,3-Furandione can be synthesized through several methods, including the oxidation of furfural and the catalytic oxidation of benzene or butane. The most common industrial method involves the vapor-phase oxidation of n-butane in the presence of vanadium-phosphorus oxide catalysts at high temperatures (400-450°C) and pressures.
Industrial Production Methods: In industrial settings, this compound is produced using large-scale reactors where n-butane is oxidized in the presence of air and a catalyst. The reaction mixture is then cooled, and the this compound is separated and purified through distillation.
化学反応の分析
Types of Reactions: 2,3-Furandione undergoes various chemical reactions, including:
Diels-Alder Reactions: It acts as a dienophile in Diels-Alder reactions, forming cyclohexene derivatives.
Hydrolysis: It hydrolyzes to form maleic acid.
Polymerization: It can polymerize to form polyesters and other polymers.
Common Reagents and Conditions:
Diels-Alder Reactions: Typically conducted at elevated temperatures (60-100°C) with dienes such as cyclopentadiene.
Hydrolysis: Carried out in the presence of water or aqueous solutions at room temperature.
Polymerization: Involves catalysts such as peroxides and is conducted at high temperatures.
Major Products Formed:
Cyclohexene Derivatives: From Diels-Alder reactions.
Maleic Acid: From hydrolysis.
Polyesters: From polymerization reactions.
科学的研究の応用
2,3-Furandione has numerous applications in scientific research and industry:
Chemistry: Used as a building block for synthesizing various organic compounds, including pharmaceuticals, agrochemicals, and dyes.
Biology: Employed in the synthesis of biologically active molecules and as a cross-linking agent in biopolymers.
Medicine: Utilized in the production of drug intermediates and as a reagent in medicinal chemistry.
Industry: Widely used in the manufacture of resins, coatings, and adhesives.
作用機序
The mechanism of action of 2,3-Furandione involves its highly reactive anhydride group, which readily reacts with nucleophiles such as amines, alcohols, and thiols. This reactivity allows it to form various derivatives and polymers. The molecular targets and pathways involved include the formation of covalent bonds with nucleophilic sites on other molecules, leading to the creation of new chemical structures.
類似化合物との比較
2,5-Furandione:
3-Methyl-2,5-Furandione:
Uniqueness of 2,3-Furandione: this compound is unique due to its high reactivity and versatility in forming a wide range of derivatives. Its ability to undergo Diels-Alder reactions and polymerization makes it a valuable compound in both research and industrial applications.
特性
IUPAC Name |
furan-2,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2O3/c5-3-1-2-7-4(3)6/h1-2H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAODRFIZLKITMK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=O)C1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40544438 | |
| Record name | Furan-2,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40544438 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
98.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62094-45-5 | |
| Record name | Furan-2,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40544438 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![6-(Bromomethyl)benzo[b]thiophene](/img/structure/B3054752.png)









